![molecular formula C16H15N3OS B2713630 N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)thiophene-3-carboxamide CAS No. 1448028-40-7](/img/structure/B2713630.png)
N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)thiophene-3-carboxamide
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Overview
Description
“N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)thiophene-3-carboxamide” is a compound that belongs to the class of organic compounds known as imidazopyridines . These are organic polycyclic compounds containing an imidazole ring fused to a pyridine ring . Imidazo[1,2-a]pyridines have attracted significant interest among the medicinal chemistry community because of their promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .
Synthesis Analysis
A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines has been developed . This involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . The important features of this method are that it is reasonably fast, very clean, high yielding, simple workup, and environmentally benign .Chemical Reactions Analysis
The typical procedure for the synthesis of these compounds involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature . These compounds were also synthesized by using solid support catalysts such as Al2O3, and TiCl4 .Scientific Research Applications
Therapeutic Potential
Imidazole, a core component of this compound, is known for its broad range of chemical and biological properties . It has become an important synthon in the development of new drugs . The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Anti-Tubercular Activity
Compounds similar to “N-cyclopropyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)thiophene-3-carboxamide” have shown potent anti-tubercular activity against Mycobacterium tuberculosis strain .
Antibacterial and Antifungal Applications
Substituted imidazo[1,2-a]pyridines, which include this compound, possess a broad spectrum of biological activity and can be used as antibacterial and antifungal drugs .
Antiviral Applications
Imidazo[1,2-a]pyridine derivatives have also been proposed for antiviral applications .
Anti-Inflammatory Applications
These compounds have shown potential as anti-inflammatory drugs .
Treatment of Cancer
Several studies have proposed the use of imidazo[1,2-a]pyridine derivatives for the treatment of cancer .
Treatment of Cardiovascular Diseases
Imidazo[1,2-a]pyridine derivatives have also been proposed for the treatment of cardiovascular diseases .
Mechanism of Action
Target of Action
Similar compounds, such as imidazo[1,2-a]pyridine derivatives, have been found to have a broad spectrum of biological activity and can be used as antibacterial, antifungal, antiviral, and anti-inflammatory drugs . They have also been proposed for the treatment of cancer, cardiovascular diseases, and Alzheimer’s disease .
Mode of Action
It is known that similar compounds, such as imidazo[1,2-a]pyridine derivatives, interact with their targets to exert their effects . For example, zolpidem, a medicine that includes an imidazo[1,2-a]pyridin-3-yl-acetic acid derivative, exerts its hypnotic effect by blocking γ-aminobutyric acid receptors .
Biochemical Pathways
Similar compounds, such as imidazo[1,2-a]pyridine derivatives, are known to affect various biochemical pathways, leading to their broad spectrum of biological activity .
Pharmacokinetics
Similar compounds, such as imidazo[1,2-a]pyridine derivatives, are known to have specific pharmacokinetic properties that contribute to their bioavailability .
Result of Action
Similar compounds, such as imidazo[1,2-a]pyridine derivatives, are known to have various biological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory effects .
Action Environment
It is known that environmental factors can influence the action of similar compounds, such as imidazo[1,2-a]pyridine derivatives .
properties
IUPAC Name |
N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS/c20-16(12-6-8-21-11-12)19(13-4-5-13)10-14-9-17-15-3-1-2-7-18(14)15/h1-3,6-9,11,13H,4-5,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLHZIUSARXPLHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CN=C3N2C=CC=C3)C(=O)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)thiophene-3-carboxamide |
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